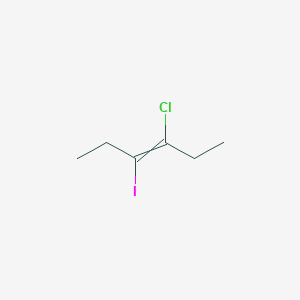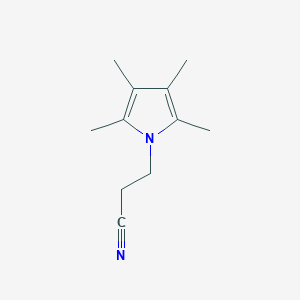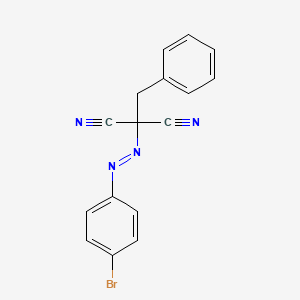![molecular formula C14H11ClN2O2 B14497761 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile CAS No. 63555-87-3](/img/structure/B14497761.png)
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile is a chemical compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure features a chloropyridinyl group linked to a phenoxypropanenitrile moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridin-2-ol and 4-bromophenoxypropanenitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The 5-chloropyridin-2-ol undergoes a nucleophilic substitution reaction with 4-bromophenoxypropanenitrile to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile involves its interaction with specific molecular targets. For instance, in its role as a herbicide, the compound inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts lipid biosynthesis, leading to the death of the targeted plant species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloxyfop-P-methyl: Another aryloxyphenoxypropionic acid used as a herbicide.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: A structurally similar compound with similar herbicidal properties.
2-Chloropyridine: A related compound used in various chemical syntheses.
Uniqueness
2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile stands out due to its specific structural features, which confer unique reactivity and biological activity. Its chloropyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
63555-87-3 |
|---|---|
Formule moléculaire |
C14H11ClN2O2 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
2-[4-(5-chloropyridin-2-yl)oxyphenoxy]propanenitrile |
InChI |
InChI=1S/C14H11ClN2O2/c1-10(8-16)18-12-3-5-13(6-4-12)19-14-7-2-11(15)9-17-14/h2-7,9-10H,1H3 |
Clé InChI |
UBEYZHNKTAFWIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)OC1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
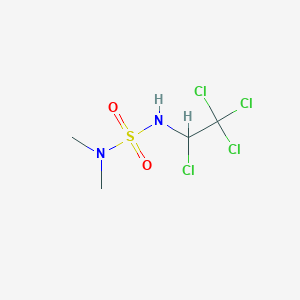
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
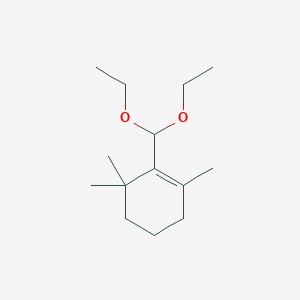
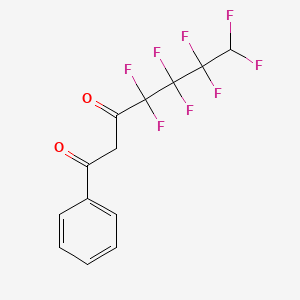
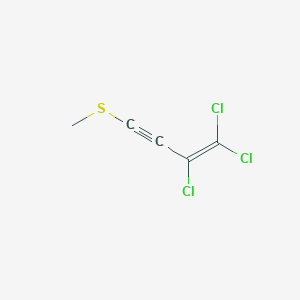
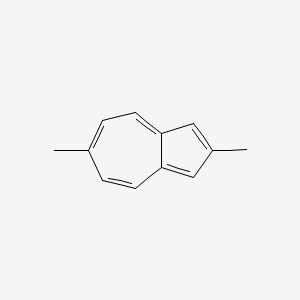
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

